molecular formula C7H14F3NO B13339839 3-(Diethylamino)-1,1,1-trifluoropropan-2-ol CAS No. 405-08-3

3-(Diethylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13339839
CAS No.: 405-08-3
M. Wt: 185.19 g/mol
InChI Key: REEIQERJJYGQFJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a diethylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of diethylamine with a trifluoromethyl ketone. One common method is the nucleophilic addition of diethylamine to 1,1,1-trifluoroacetone, followed by reduction to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3-(Diethylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications that require these characteristics.

Properties

CAS No.

405-08-3

Molecular Formula

C7H14F3NO

Molecular Weight

185.19 g/mol

IUPAC Name

3-(diethylamino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H14F3NO/c1-3-11(4-2)5-6(12)7(8,9)10/h6,12H,3-5H2,1-2H3

InChI Key

REEIQERJJYGQFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C(F)(F)F)O

Origin of Product

United States

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